N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves the reaction of 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde with 2-aminobenzothiazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The compound may also interfere with specific signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Chimassorb® light stabilizer
Comparison
Compared to similar compounds, N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide stands out due to its unique structural features and specific biological activities. While cetylpyridinium chloride and domiphen bromide are primarily used as antimicrobial agents, this compound has broader applications, including its role as an HER2 inhibitor .
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-23-12(10-15(22-23)13-6-4-5-9-19-13)11-20-17(24)18-21-14-7-2-3-8-16(14)25-18/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGTJHAIOKSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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